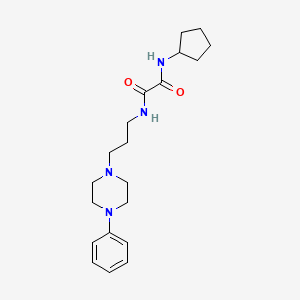

![molecular formula C20H18O7S B2425863 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 610760-48-0](/img/structure/B2425863.png)

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

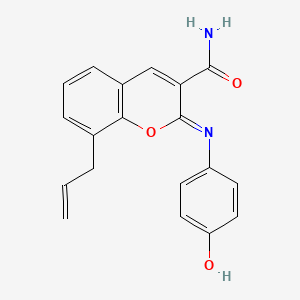

The compound is a derivative of chromen-7-yl methanesulfonate, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants. They have a 2H-chromen-2-one skeleton . The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety is a type of dioxin, which is a heterocyclic organic compound consisting of a benzene ring fused to a dioxin ring .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic fused ring structure of the chromen-7-yl group, along with the attached ethyl group at the 6-position and the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group at the 3-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the degree of conjugation in the molecule, and the overall shape and size of the molecule .Applications De Recherche Scientifique

Anticancer Properties : A study by (Ahn et al., 2020) synthesized a similar compound and found it to exhibit anticancer ability against HCT116 human colon cancer cells, with a GI50 value of 24.9 μM. Docking experiments within the active sites of aurora kinase A and B were carried out to explain this anticancer property.

Enzyme Inhibitory Potential : Research by (Abbasi et al., 2016) and (Abbasi et al., 2019) on similar sulfonamides showed significant inhibitory activities against various enzymes, such as lipoxygenase, acetylcholinesterase, and α-glucosidase, with molecular docking studies supporting these findings.

Antibacterial and Antifungal Properties : Studies like (Abbasi et al., 2016) and (Shinde et al., 2021) have demonstrated the potential of similar compounds as potent therapeutic agents against various Gram-negative and Gram-positive bacterial strains, as well as antifungal activities.

Molecular Structure Analysis : The detailed molecular structure of related compounds has been analyzed in studies like (Raval et al., 2012) and (Aydın et al., 2017), which provide insights into their crystal and electronic structures, contributing to understanding their pharmacological properties.

Antioxidant Properties : A study by (Abd-Almonuim et al., 2020) focused on the antioxidant activities of a coumarin derivative compound, showing significant scavenging activity against stable DPPH radicals.

Application in Organic Light-Emitting Devices : The work of (Jayabharathi et al., 2018) explored the use of related compounds in the development of non-doped blue organic light-emitting devices, highlighting their potential in electronic applications.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7S/c1-3-12-8-14-18(10-17(12)27-28(2,22)23)26-11-15(20(14)21)13-4-5-16-19(9-13)25-7-6-24-16/h4-5,8-11H,3,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYGPMVAXNLLAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OS(=O)(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl methanesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2425783.png)

![3-(4-bromophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425792.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2425795.png)

![2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate](/img/structure/B2425799.png)

![(Z)-3-(4-chlorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2425800.png)

![2-(1-cyclopropyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2425803.png)